molecular formula C18H20N6O2S B6462854 2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2548977-29-1

2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B6462854
CAS No.: 2548977-29-1
M. Wt: 384.5 g/mol
InChI Key: IEHXPSYFKSJJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The newly synthesized compounds are characterized based on their spectral data , elemental analyses, and alternative synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine core substituted with various functional groups. The thiazole and pyrazole moieties contribute to its overall properties. Detailed analysis using techniques like IR spectroscopy and NMR can provide insights into its structural features .


Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. It may participate in various reactions, such as cycloadditions , condensation reactions , and precursor transformations . Investigating its behavior under different conditions will reveal its versatility .


Physical and Chemical Properties Analysis

  • Molecular Weight : Calculate the molecular weight for drug formulation .

Mechanism of Action

Target of Action

It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium species, the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes that inhibit the activity of the target proteins or enzymes.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the leishmania and plasmodium species, disrupting essential biochemical pathways and preventing their proliferation .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action results in potent antileishmanial and antimalarial activities. In vitro and in vivo studies have shown that the compound displays superior antipromastigote activity and elicits better inhibition effects against Plasmodium berghei . These results suggest that the compound’s action leads to the death or inhibition of these parasites, thereby alleviating the symptoms of leishmaniasis and malaria.

Safety and Hazards

  • Handling Precautions : Provide guidelines for safe handling and storage .

Future Directions

  • Computational Studies : Perform molecular simulations to predict interactions with biological targets .

Properties

IUPAC Name

[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-12-16(27-11-21-12)17(25)24-5-3-15(4-6-24)26-18-19-7-13(8-20-18)14-9-22-23(2)10-14/h7-11,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHXPSYFKSJJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.